
ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the cyclocondensation of ethyl acetoacetate, phenylhydrazine, and acetic anhydride. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds.
Scientific Research Applications
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals and organic semiconductors .
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the observed biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate
- 3,5-Diphenyl-1H-pyrazole
These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of acetyl and phenyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
62538-29-8 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)11-12(9(2)17)15-16-13(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16) |
InChI Key |
VTFYUGRWJHZOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


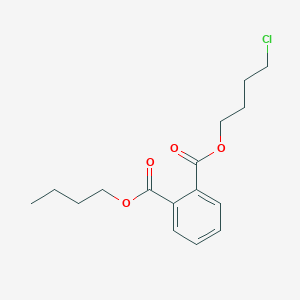
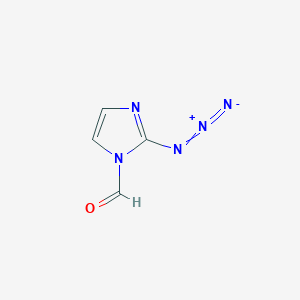
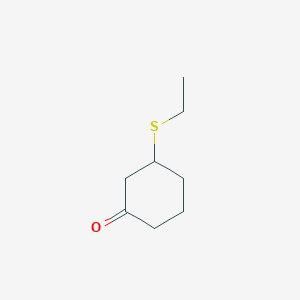
![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)
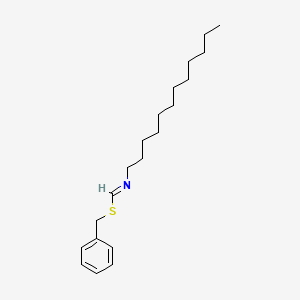
![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)
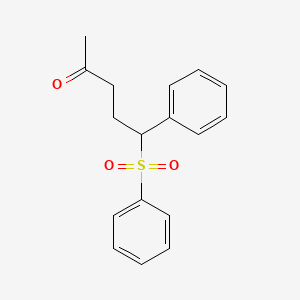
![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)
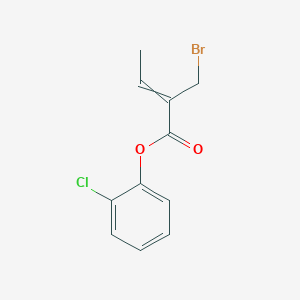
![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
